molecular formula C19H23NO2S B10844024 4-Benzenesulfonyl-1-phenethyl-piperidine

4-Benzenesulfonyl-1-phenethyl-piperidine

Katalognummer B10844024
Molekulargewicht: 329.5 g/mol
InChI-Schlüssel: XFTLHKDSWBEMSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzenesulfonyl-1-phenethyl-piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzenesulfonyl-1-phenethyl-piperidine can be achieved through several methods. One common approach involves the reaction of 4-piperidone with phenethyl bromide in the presence of a base, followed by sulfonylation with benzenesulfonyl chloride . The reaction conditions typically include the use of solvents such as dichloromethane or toluene and bases like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium complexes can facilitate the synthesis, making it more scalable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzenesulfonyl-1-phenethyl-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Benzenesulfonyl-1-phenethyl-piperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Benzenesulfonyl-1-phenethyl-piperidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, it may act on opioid receptors, leading to analgesic effects. The compound’s sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Benzenesulfonyl-1-phenethyl-piperidine is unique due to its specific structural features, such as the benzenesulfonyl group and the phenethyl moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C19H23NO2S

Molekulargewicht

329.5 g/mol

IUPAC-Name

4-(benzenesulfonyl)-1-(2-phenylethyl)piperidine

InChI

InChI=1S/C19H23NO2S/c21-23(22,18-9-5-2-6-10-18)19-12-15-20(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2

InChI-Schlüssel

XFTLHKDSWBEMSE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.